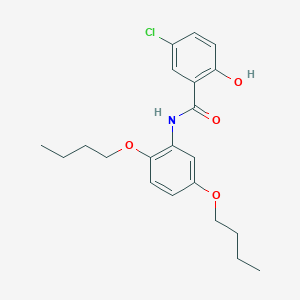
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C21H26ClNO4 It is characterized by the presence of a chloro group, two butoxy groups, and a hydroxybenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,5-dibutoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate. Reagents like thionyl chloride or phosphorus oxychloride are employed to activate the carboxylic acid group for subsequent amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters and controlling the addition of reagents is common to achieve consistent product quality.
化学反応の分析
Types of Reactions
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or ammonia are used in the presence of solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 5-chloro-2-oxo-N-(2,5-dibutoxyphenyl)benzamide.
Reduction: Formation of N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide.
Substitution: Formation of 5-amino-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide.
科学的研究の応用
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
- 5-Chloro-N-(2,5-dimethoxyphenyl)-2-ethoxybenzenesulfonamide
Comparison
Compared to similar compounds, 5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide is unique due to the presence of butoxy groups, which may influence its chemical reactivity and biological activity
特性
CAS番号 |
634185-26-5 |
|---|---|
分子式 |
C21H26ClNO4 |
分子量 |
391.9 g/mol |
IUPAC名 |
5-chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C21H26ClNO4/c1-3-5-11-26-16-8-10-20(27-12-6-4-2)18(14-16)23-21(25)17-13-15(22)7-9-19(17)24/h7-10,13-14,24H,3-6,11-12H2,1-2H3,(H,23,25) |
InChIキー |
YSZSRQOMCASJHI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)NC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


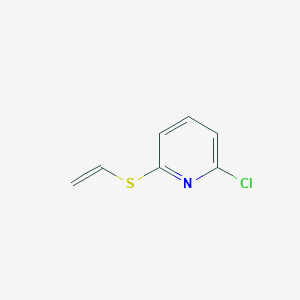
![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)

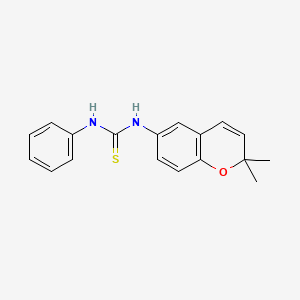
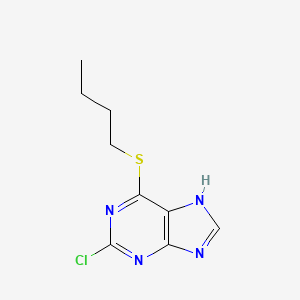

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-pyridinyl)-](/img/structure/B12600400.png)
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
![Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-](/img/structure/B12600412.png)
![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
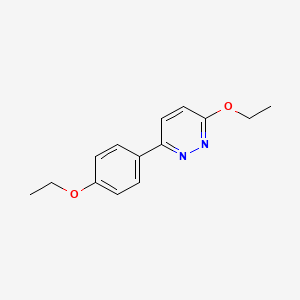
![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)

